molecular formula C6H4Cl2S B100473 2,3-Dichlorothiophenol CAS No. 17231-95-7

2,3-Dichlorothiophenol

Cat. No.: B100473
CAS No.: 17231-95-7
M. Wt: 179.07 g/mol
InChI Key: QGRKONUHHGBHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichlorothiophenol is an organosulfur compound with the molecular formula C6H4Cl2S It is characterized by the presence of two chlorine atoms and a thiol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichlorothiophenol can be synthesized through several methods. One common approach involves the reaction of 2,3-dichloronitrobenzene with sodium sulfide, followed by acidification to yield the desired thiophenol. Another method includes the reduction of 2,3-dichloronitrobenzene using iron and hydrochloric acid, followed by treatment with sodium hydroxide and hydrogen sulfide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as mentioned above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorothiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dichlorothiophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichlorothiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in biochemical assays and drug development .

Comparison with Similar Compounds

  • 2,4-Dichlorothiophenol
  • 2,5-Dichlorothiophenol
  • 2,6-Dichlorothiophenol

Comparison: 2,3-Dichlorothiophenol is unique due to the specific positioning of chlorine atoms on the benzene ring, which influences its reactivity and properties. Compared to its isomers, it may exhibit different reactivity patterns and applications .

Properties

IUPAC Name

2,3-dichlorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2S/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRKONUHHGBHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169254
Record name 2,3-Dichlorothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17231-95-7
Record name 2,3-Dichlorobenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17231-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichlorobenzenethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017231957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dichlorothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenethiol, 2,3-dichloro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.199
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DICHLOROBENZENETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43G4NGA9AN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The method in which trichlorobenzene and sodium hydrosulfide are reacted at 125° C. under increased pressure in liquid ammonia solvent in the presence of copper acetate catalyst for 10 hours to yield dichlorothiophenol, which is then reacted with sodium monochloroacetate to yield dichlorophenylthioglycolic acid with a yield of 14 to 29% [Kogyo Kagaku Zasshi, 70, 1384 (1967)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichlorothiophenol
Reactant of Route 2
Reactant of Route 2
2,3-Dichlorothiophenol
Reactant of Route 3
2,3-Dichlorothiophenol
Reactant of Route 4
2,3-Dichlorothiophenol
Reactant of Route 5
2,3-Dichlorothiophenol
Reactant of Route 6
Reactant of Route 6
2,3-Dichlorothiophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.